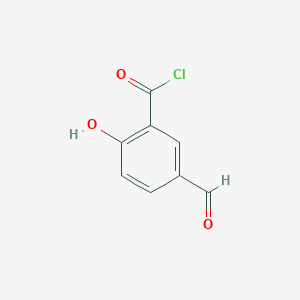

5-Formyl-2-hydroxybenzoyl chloride

Descripción

5-Formyl-2-hydroxybenzoyl chloride is a benzoyl chloride derivative featuring a hydroxyl (-OH) group at position 2 and a formyl (-CHO) group at position 5 on the aromatic ring. Its molecular formula is C₈H₅ClO₃, with an average molecular weight of 184.58 g/mol. The compound combines the reactivity of an acyl chloride (COCl) with the electron-withdrawing effects of the formyl group and the hydrogen-bonding capability of the hydroxyl group. These features make it a versatile intermediate in organic synthesis, particularly for acylations, condensations, and as a precursor for pharmaceuticals or agrochemicals .

Propiedades

Número CAS |

138851-41-9 |

|---|---|

Fórmula molecular |

C8H5ClO3 |

Peso molecular |

184.57 g/mol |

Nombre IUPAC |

5-formyl-2-hydroxybenzoyl chloride |

InChI |

InChI=1S/C8H5ClO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H |

Clave InChI |

RNDQZZMTQPJGGF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C=O)C(=O)Cl)O |

SMILES canónico |

C1=CC(=C(C=C1C=O)C(=O)Cl)O |

Sinónimos |

Benzoyl chloride, 5-formyl-2-hydroxy- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Benzoyl Chlorides

The following compounds share the benzoyl chloride core but differ in substituents, which significantly alter their properties:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|

| 5-Formyl-2-hydroxybenzoyl chloride | C₈H₅ClO₃ | 184.58 | 2-OH, 5-CHO, 1-COCl | Acyl chloride, hydroxyl, formyl |

| 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride | C₁₄H₉Cl₂FO₂ | 299.12 | 5-Cl, 2-O-(3-fluorobenzyl), 1-COCl | Acyl chloride, chloro, benzyloxy, fluoro |

| 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride | C₁₄H₈Cl₃FO₂ | 333.56 | 5-Cl, 2-O-(2-Cl-6-F-benzyl), 1-COCl | Acyl chloride, chloro, benzyloxy, fluoro |

Key Differences:

- Reactivity:

- The formyl and hydroxyl groups in 5-formyl-2-hydroxybenzoyl chloride enhance its polarity and susceptibility to nucleophilic attack (e.g., aldol condensation or esterification) .

- In contrast, the chloro and fluorobenzyloxy substituents in the compared compounds increase lipophilicity and stability against hydrolysis, favoring applications in hydrophobic environments .

Synthesis:

Applications:

Formyl-Containing Heterocycles

Table 2: Comparison with 5-Chloro-2-formylpyridine

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituents |

|---|---|---|---|---|

| 5-Formyl-2-hydroxybenzoyl chloride | C₈H₅ClO₃ | 184.58 | Benzene | 2-OH, 5-CHO, 1-COCl |

| 5-Chloro-2-formylpyridine | C₆H₄ClNO | 141.56 | Pyridine | 5-Cl, 2-CHO |

Key Differences:

- Applications:

Reactivity and Stability

- The hydroxyl group in 5-formyl-2-hydroxybenzoyl chloride may lead to dimerization or ester formation under acidic conditions, whereas the chloro and fluorobenzyloxy groups in analogs enhance stability against hydrolysis .

- The formyl group enables condensation reactions (e.g., with amines to form Schiff bases), a feature absent in halogenated analogs .

Industrial Relevance

- 5-Formyl-2-hydroxybenzoyl chloride is valuable in synthesizing photoactive compounds or biodegradable polymers due to its dual functional groups.

- Halogenated analogs are prioritized in drug discovery for their resistance to metabolic degradation and improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.